molecular formula C7H5ClN2O4 B12589819 (3-Chloro-2-nitrophenyl)carbamic acid CAS No. 646052-90-6

(3-Chloro-2-nitrophenyl)carbamic acid

Cat. No.: B12589819
CAS No.: 646052-90-6
M. Wt: 216.58 g/mol
InChI Key: GOQMMYMTYXRLDK-UHFFFAOYSA-N
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Description

(3-Chloro-2-nitrophenyl)carbamic acid is an organic compound with the molecular formula C7H5ClN2O4 It is a derivative of carbamic acid, featuring a chloro and nitro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-nitrophenyl)carbamic acid typically involves the reaction of 3-chloro-2-nitroaniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamic acid derivative. The general reaction scheme is as follows:

    Starting Material: 3-chloro-2-nitroaniline

    Reagent: Phosgene (COCl2) or its derivatives

    Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of safer phosgene substitutes, such as diphosgene or triphosgene, to minimize the hazards associated with phosgene gas. The process is scaled up with appropriate safety measures and continuous monitoring to ensure product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-nitrophenyl)carbamic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

    Hydrolysis: The carbamic acid group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

    Hydrolysis: Acidic or basic aqueous conditions

Major Products

    Reduction: 3-chloro-2-aminophenylcarbamic acid

    Substitution: Various substituted phenylcarbamic acids depending on the nucleophile used

    Hydrolysis: 3-chloro-2-nitroaniline and carbon dioxide

Scientific Research Applications

(3-Chloro-2-nitrophenyl)carbamic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Chloro-2-nitrophenyl)carbamic acid depends on its specific application. In biological systems, it may act by interacting with enzymes or receptors, leading to inhibition or modulation of their activity. The nitro and chloro substituents play a crucial role in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-nitrophenyl)carbamic acid
  • (2-Chloro-5-nitrophenyl)carbamic acid
  • (4-Chloro-2-nitrophenyl)carbamic acid

Uniqueness

(3-Chloro-2-nitrophenyl)carbamic acid is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall efficacy in various applications.

Properties

CAS No.

646052-90-6

Molecular Formula

C7H5ClN2O4

Molecular Weight

216.58 g/mol

IUPAC Name

(3-chloro-2-nitrophenyl)carbamic acid

InChI

InChI=1S/C7H5ClN2O4/c8-4-2-1-3-5(9-7(11)12)6(4)10(13)14/h1-3,9H,(H,11,12)

InChI Key

GOQMMYMTYXRLDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])NC(=O)O

Origin of Product

United States

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